

Application Note: Optimizing Oral Bioavailability of NMS-P715 Analogs in Mice

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Compound of Interest

Compound Name: NMS-P715 analog

CAS No.: 1202055-34-2

Cat. No.: B609611

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Executive Summary

NMS-P715 is a potent, selective, and orally bioavailable inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1] While NMS-P715 exhibits decent oral bioavailability (~37% in mice), the development of next-generation analogs often requires optimization to enhance solubility, metabolic stability, and tissue distribution.

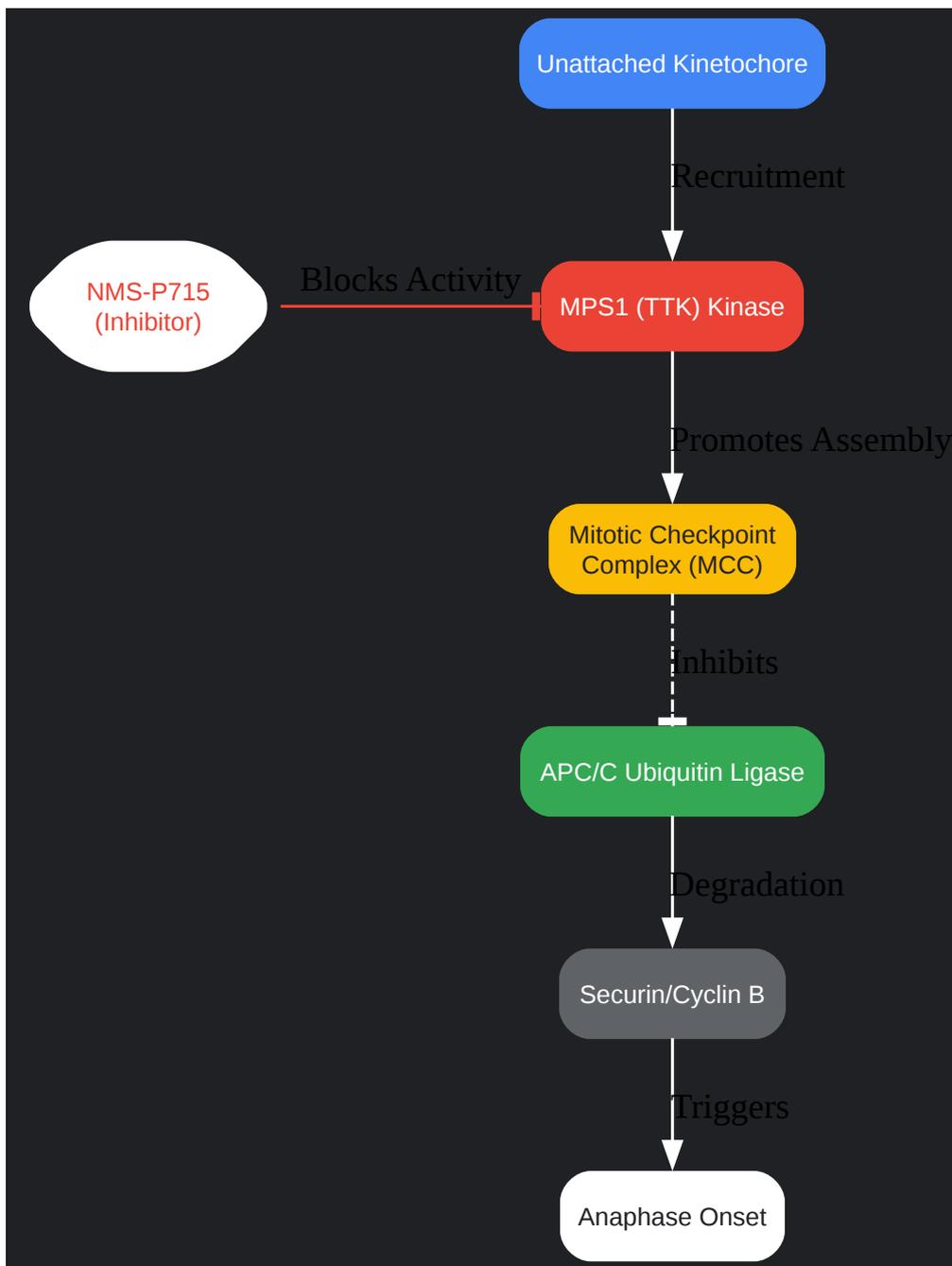
This Application Note provides a comprehensive technical guide for researchers aiming to optimize the pharmacokinetic (PK) profile of **NMS-P715 analogs**. It details the transition from structural design to in vivo validation, emphasizing self-validating protocols for solubility screening, microsomal stability, and mouse PK studies.

Biological Context & Mechanism of Action[2][3][4][5][6][7][8][9]

To optimize an inhibitor, one must understand the target environment. MPS1 is a dual-specificity kinase essential for SAC operation.[2] Inhibition of MPS1 causes premature mitotic exit, leading to gross aneuploidy and cell death—a mechanism distinct from taxanes or vinca alkaloids.

Pathway Visualization

The following diagram illustrates the critical intervention point of NMS-P715 within the SAC signaling cascade.



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Figure 1: Mechanism of Action. NMS-P715 inhibits MPS1, preventing MCC formation and forcing premature anaphase entry (Bypass of Checkpoint).

Phase I: Structural Optimization Strategy

NMS-P715 possesses a pyrazolo-quinazoline core with a trifluoromethoxy group and a methylpiperidinyl side chain.^{[3][2]} The baseline bioavailability (F%) is limited by two factors: solubility (due to the planar aromatic core) and first-pass metabolism.

Design Tactics for Analogs

When designing analogs to improve F%, focus on these specific regions:

- **The Solubilizing Tail (R-Group):** The N-methylpiperidine moiety is the primary solubilizing group.
 - **Optimization:** Replace with morpholine, N-methyl-piperazine, or bridged bicyclic amines to alter LogD and pKa.
 - **Goal:** Maintain pKa between 7.5–8.5 to ensure ionization in the gut (pH < 6) while allowing membrane permeation (neutral species) at physiological pH.
- **Metabolic Blocking:** The core is susceptible to oxidation.
 - **Optimization:** Introduce fluorine atoms or deuterium at metabolic "soft spots" (e.g., benzylic positions) to reduce Clearance (Cl_{int}).
- **Planarity Disruption:**
 - **Optimization:** Introduce sp³-hybridized carbons into the core scaffold to disrupt crystal lattice energy, thereby improving thermodynamic solubility.

Phase II: In Vitro Profiling (The "Filter")

Before in vivo dosing, analogs must pass a rigorous in vitro filter. The most critical predictive assay for this scaffold is Microsomal Stability.

Protocol A: Microsomal Stability Assay (Mouse)

Purpose: To determine Intrinsic Clearance (

) and predict hepatic extraction ratio.

Materials:

- Mouse Liver Microsomes (MLM) (e.g., CD-1 male, pooled).
- NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
- Test Compound (10 mM DMSO stock).
- Internal Standard (IS): Propranolol (High clearance control) and Warfarin (Low clearance control).

Procedure:

- Preparation: Dilute test compound to 1 μ M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1%.
- Pre-incubation: Mix 1 μ M compound with microsomes (0.5 mg/mL protein conc.) and incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 μ L aliquots.
- Quenching: Immediately dispense aliquot into 150 μ L ice-cold Acetonitrile (ACN) containing the Internal Standard.
- Processing: Centrifuge at 4,000 rpm for 20 mins (4°C). Collect supernatant for LC-MS/MS.

Data Analysis: Plot

vs. Time. The slope () determines

Acceptance Criteria:

- High Stability:

(Ideal for oral dosing).

- Moderate Stability:

.

- High Clearance:

(Likely poor oral bioavailability).

Phase III: Formulation & In Vivo Pharmacokinetics

Once a lead analog is selected (High Stability + Good Solubility), it proceeds to mouse PK.

Formulation Strategy

NMS-P715 and its analogs are basic. Avoid simple suspension in CMC/Tween if solubility is poor.

- Recommended Vehicle: 10% DMSO + 40% PEG400 + 50% Water (or Saline).
- Alternative (Acidic): 50 mM Lactate Buffer (pH 4.0) – Use with caution as this may precipitate in the small intestine.

Protocol B: Mouse Pharmacokinetic Study

Species: Male CD-1 or BALB/c Mice (20-25g). Groups:

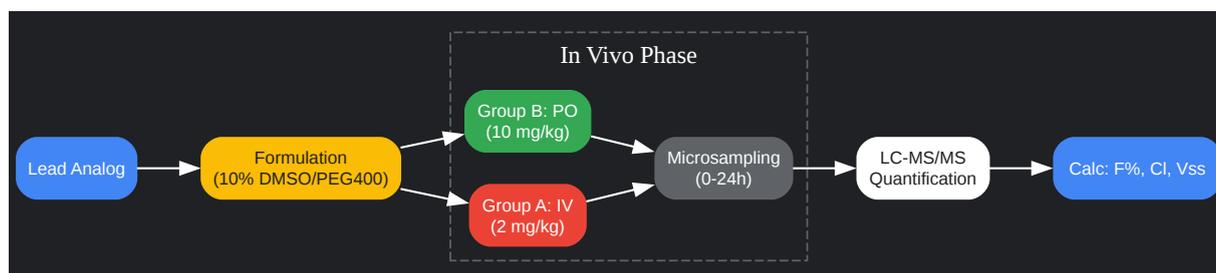
- Group 1: IV Bolus (1 or 2 mg/kg).
- Group 2: Oral Gavage (PO) (10 mg/kg).[\[4\]](#)[\[5\]](#)

Workflow:

- Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to reduce food-effect variability.
- Dosing:
 - IV: Tail vein injection. Volume: 5 mL/kg.

- PO: Oral gavage using a ball-tipped needle. Volume: 10 mL/kg.
- Blood Sampling:
 - Technique: Serial tail vein microsampling (15 μ L) or retro-orbital bleed (composite).
 - Timepoints:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
 - PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.
- Plasma Preparation: Collect blood into K2-EDTA tubes. Centrifuge at 2000g for 10 min (4°C). Store plasma at -80°C.

Workflow Visualization



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Figure 2: The Pharmacokinetic Evaluation Workflow. Parallel IV/PO dosing is required to calculate absolute bioavailability.

Phase IV: Bioanalysis & Data Calculation

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 3 minutes.
- Detection: MRM mode (Monitor parent ion [M+H]⁺ and specific fragment).

Key PK Parameters Calculation

Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive:

Parameter	Definition	Significance
AUC	Area Under the Curve	Total drug exposure.
C _{max}	Maximum Concentration	Peak exposure (toxicity indicator).
T _{max}	Time to C _{max}	Rate of absorption.
Cl	Clearance (Dose _{IV} / AUC _{IV})	Efficiency of elimination.
V _{ss}	Volume of Distribution	Tissue penetration (High V _{ss} > 0.7 L/kg implies good tissue uptake).
F%	Oral Bioavailability	The ultimate metric of success.

Formula for Bioavailability (F%):

Troubleshooting Low Bioavailability

If your **NMS-P715 analog** shows low F% (< 20%), use the data to diagnose the failure mode:

- Low F% + High Clearance (IV):
 - Cause: Rapid metabolism (Liver) or biliary excretion.
 - Solution: Return to Phase 1. Block metabolic sites (Fluorination) or check microsomal stability.
- Low F% + Low Clearance (IV):

- Cause: Poor Absorption.[6] The drug is not getting from the gut to the blood.
- Solution: Improve Solubility (Polar groups) or Permeability (Reduce Polar Surface Area/PSA).
- Low Solubility in Vehicle:
 - Solution: Attempt salt formation (Mesylate or Hydrochloride salts) to improve dissolution rate.

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